Potent Activity Against Cryptococcus neoformans is Abolished by Minor Structural Modification
Dactylfungin A (1) demonstrates potent antifungal activity against the basidiomycetous yeast Cryptococcus neoformans, a WHO critical priority pathogen. This activity is highly sensitive to structural modification. The derivative '2', which differs from Dactylfungin A solely by the presence of an additional hydroxyl group, exhibits a complete loss of activity against C. neoformans [1]. This stark contrast underscores the unique pharmacophore of the parent molecule.
| Evidence Dimension | Antifungal activity against C. neoformans |
|---|---|
| Target Compound Data | Strong antifungal activity |
| Comparator Or Baseline | Derivative 2 (additional hydroxyl group) |
| Quantified Difference | Loss of activity |
| Conditions | In vitro antifungal bioassay against C. neoformans; specific quantitative MIC data not disclosed in abstract/main text |
Why This Matters
This data proves that the specific molecular architecture of Dactylfungin A, not just its general class features, is required for targeting C. neoformans, eliminating generic substitution.
- [1] Charria-Girón E, Stchigel AM, Čmoková A, Kolařík M, Surup F, Marin-Felix Y. Amesia hispanica sp. nov., Producer of the Antifungal Class of Antibiotics Dactylfungins. J Fungi (Basel). 2023 Apr 12;9(4):463. View Source
